molecular formula C5H10O5 B1619099 alpha-L-arabinopyranose CAS No. 7296-55-1

alpha-L-arabinopyranose

Cat. No.: B1619099
CAS No.: 7296-55-1
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-QMKXCQHVSA-N
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Description

Alpha-L-Arabinose is a naturally occurring pentose sugar, which is a monosaccharide containing five carbon atoms. It is commonly found in the hemicellulose fraction of plant cell walls, particularly in the form of arabinoxylans and pectins . This sugar plays a crucial role in the structure and function of plant cell walls and has various applications in biotechnology and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-L-Arabinose can be synthesized through the hydrolysis of arabinoxylans, which are hemicellulosic polysaccharides. The hydrolysis process involves the use of enzymes such as alpha-L-arabinofuranosidases, which cleave the alpha-L-arabinofuranosidic linkages in arabinoxylans . The optimal conditions for these enzymes are typically around pH 6.0 and 50°C .

Industrial Production Methods

Industrial production of Alpha-L-Arabinose often involves the extraction from agricultural biomass, such as corn fiber or sugar beet pulp. The process includes pretreatment of the biomass, enzymatic hydrolysis, and purification of the resulting sugar . An alternative method involves the use of yeast strains that can selectively metabolize other sugars but not Alpha-L-Arabinose, allowing for its purification .

Chemical Reactions Analysis

Types of Reactions

Alpha-L-Arabinose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and glycosyl donors for glycosylation reactions .

Major Products

The major products formed from these reactions include arabinonic acid, arabinitol, and various glycosides .

Scientific Research Applications

Mechanism of Action

Alpha-L-Arabinose exerts its effects through various mechanisms:

Properties

IUPAC Name

(2R,3R,4S,5S)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-QMKXCQHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315713
Record name α-L-Arabinopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7296-55-1
Record name α-L-Arabinopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7296-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-L-Arabinopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-L-Arabinopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-L-ARABINOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO2PIV2K4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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